molecular formula C11H14N2O B2821756 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one CAS No. 145547-69-9

1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

Cat. No. B2821756
CAS RN: 145547-69-9
M. Wt: 190.246
InChI Key: QXEKKJFUXVXPCM-UHFFFAOYSA-N
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Description

“1-[(4-Methylphenyl)methyl]pyrazolidin-3-one” is a chemical compound with the CAS Number: 145547-69-9 . It has a molecular weight of 190.24 and its IUPAC name is 1-(4-methylbenzyl)-3-pyrazolidinone . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “1-[(4-Methylphenyl)methyl]pyrazolidin-3-one” is 1S/C11H14N2O/c1-9-2-4-10(5-3-9)8-13-7-6-11(14)12-13/h2-5H,6-8H2,1H3,(H,12,14) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “1-[(4-Methylphenyl)methyl]pyrazolidin-3-one” is a solid . Its molecular weight is 190.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Studies have shown that pyrazole and pyrazolone derivatives exhibit significant antimicrobial and antifungal activities. For example, novel compounds synthesized from the pyrazole nucleus have been screened for in vitro antibacterial activity against various strains and demonstrated potential as antimicrobial agents (B'Bhatt & Sharma, 2017). Similarly, pyrazolone derivatives have been evaluated for their antifungal properties, with some compounds showing high efficiency against phytopathogenic fungi, suggesting their potential as antifungal agents (Du et al., 2015).

Anticancer Activity

The synthesis and characterization of celecoxib derivatives, including pyrazole compounds, have revealed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings indicate the potential of pyrazole derivatives in developing therapeutic agents for various conditions, including cancer (Küçükgüzel et al., 2013).

Inhibitors of Biological Targets

Pyrazole derivatives have been identified as inhibitors of specific enzymes and biological targets, which could be beneficial in treating diseases such as diabetes and cancer. For instance, the discovery and synthesis of novel pyrazoles have led to inhibitors of protein kinase B, a key player in cancer cell growth and survival (Saxty et al., 2007).

Chemical Synthesis and Characterization

Research has also focused on the chemical synthesis and structural characterization of pyrazole derivatives, highlighting their reactivity and potential applications in developing new materials and pharmaceuticals. Computational studies, such as those performed on certain pyrazole derivatives, have provided insights into their reactivity, pharmaceutical potential, and possible inhibitory activity against specific targets, demonstrating their versatility in various scientific domains (Thomas et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures for prevention, response, storage, and disposal .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-2-4-10(5-3-9)8-13-7-6-11(14)12-13/h2-5H,6-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEKKJFUXVXPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322467
Record name 1-[(4-methylphenyl)methyl]pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666653
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[(4-Methylphenyl)methyl]pyrazolidin-3-one

CAS RN

145547-69-9
Record name 1-[(4-methylphenyl)methyl]pyrazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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